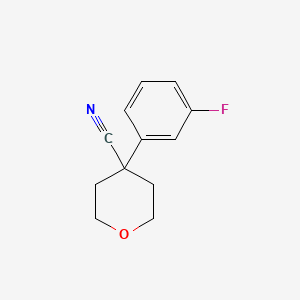
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Descripción general
Descripción
The compound “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” is a versatile material used extensively in scientific research due to its diverse applications, including drug discovery, organic synthesis, and material science. It has a molecular formula of C12H12FNO and an average mass of 205.228 Da .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” consists of a fluorophenyl group attached to a tetrahydropyran ring with a carbonitrile group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity Research has demonstrated the synthesis of novel Schiff bases using derivatives that include the 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile structure or similar compounds, highlighting their potential in antimicrobial applications. For instance, the synthesis of Schiff bases from specific nitrile compounds showed significant in vitro antimicrobial activity, suggesting these compounds' relevance in developing new antimicrobial agents. Among the derivatives synthesized, certain compounds exhibited excellent activity compared to others, indicating the potential for targeted antimicrobial applications (Puthran et al., 2019).
Corrosion Inhibition The application of pyrazolopyridine derivatives, synthesized using methods that may involve compounds structurally similar to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, as corrosion inhibitors for mild steel in acidic environments has been explored. These compounds, when used in corrosion inhibition studies, showed promising results in protecting mild steel against corrosion in hydrochloric acid, thereby indicating their utility in industrial applications where corrosion resistance is crucial (Dandia et al., 2013).
Electronic and Optical Applications The copolymerization of compounds related to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile with other monomers has been successfully achieved, leading to materials that combine advantageous properties such as good electrochemical behavior, high conductivity, and excellent stability. These attributes make such copolymers suitable for various electronic and optical applications, including potentially in organic electronics and light-emitting devices (Wei et al., 2006).
Molecular Structure Analysis Crystal structure determination and molecular docking studies of pyran derivatives, including those structurally related to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, have provided insights into their potential as inhibitors of specific enzymes, showcasing their relevance in pharmaceutical research. Such studies help in understanding the molecular basis of these compounds' interactions with biological targets, which is critical for drug development processes (Venkateshan et al., 2019).
Safety and Hazards
While the specific safety and hazards of “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” are not detailed in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and taking precautionary measures against static discharges .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQMVJXZOBQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)oxane-4-carbonitrile | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

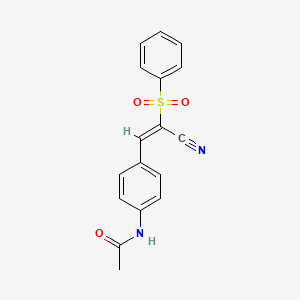

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)
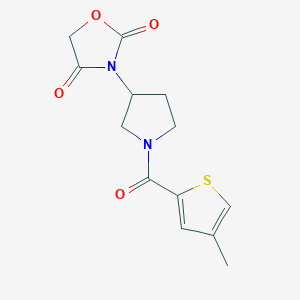
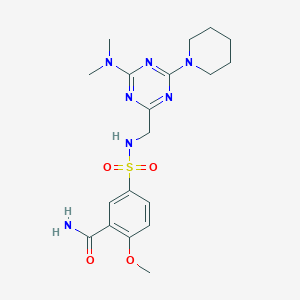

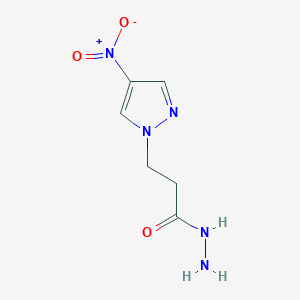
![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)
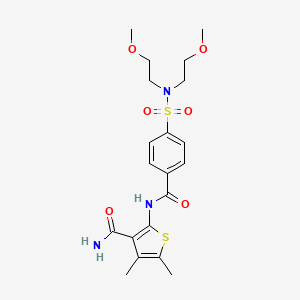
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)
